Adipoyl chloride

Catalog No.
S605878
CAS No.
111-50-2
M.F
C6H8Cl2O2
M. Wt
183.03 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adipoyl chloride

CAS Number

111-50-2

Product Name

Adipoyl chloride

IUPAC Name

hexanedioyl dichloride

Molecular Formula

C6H8Cl2O2

Molecular Weight

183.03 g/mol

InChI

InChI=1S/C6H8Cl2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2

InChI Key

PWAXUOGZOSVGBO-UHFFFAOYSA-N

SMILES

C(CCC(=O)Cl)CC(=O)Cl

Synonyms

Hexanedioyl Dichloride; 1,4-Bis(chlorocarbonyl)butane; Adipic Acid Dichloride; Adipoyl Dichloride; Adipyl Chloride; Adipyl Dichloride; Hexanedioic Acid Dichloride; Hexanedioic Dichloride

Canonical SMILES

C(CCC(=O)Cl)CC(=O)Cl

Nylon Synthesis:

Adipoyl chloride plays a crucial role in the production of nylon, a widely used synthetic polyamide. It reacts with hexamethylene diamine in a condensation reaction to form the nylon 6,6 polymer chain. This reaction is a fundamental example of step-growth polymerization, a cornerstone of polymer chemistry research .

Liquid Crystal Development:

Adipoyl chloride is used in the synthesis of biphenyl end-capped liquid crystals. These specialized liquid crystals exhibit unique optical properties and ordering behavior, making them valuable for display technologies and optoelectronic applications .

Chiral Polymer Synthesis:

Chiral polymers are polymers with a specific handedness or chirality, leading to unique properties like asymmetric catalysis and chiral recognition. Researchers utilize adipoyl chloride in the synthesis of chiral polymers for various applications, including the development of membranes for separation processes and drug delivery systems .

Other Potential Applications:

Beyond the mentioned areas, ongoing research explores the potential of adipoyl chloride in other fields, such as:

  • Drug delivery systems: Modifying polymers with adipoyl chloride could lead to improved drug delivery systems, facilitating controlled release and targeting of drugs.
  • Biocompatible materials: Research is underway to develop biocompatible materials based on adipoyl chloride for applications in tissue engineering and regenerative medicine.
  • Functional materials: Utilizing adipoyl chloride in the synthesis of functional materials with specific electrical, optical, or mechanical properties is an area of active research.

Adipoyl chloride, also known as adipoyl dichloride, is an organic compound with the chemical formula (CH₂CH₂C(O)Cl)₂ []. It is a colorless liquid that plays a significant role in the synthesis of various polymers with applications in material science and engineering [].


Molecular Structure Analysis

Adipoyl chloride possesses a linear molecular structure with two acyl chloride groups (C(O)Cl) attached to a central aliphatic chain containing six carbon atoms (CH₂CH₂CH₂CH₂CH₂) []. The presence of the acyl chloride groups makes adipoyl chloride a highly reactive molecule, readily undergoing nucleophilic substitution reactions. The six-carbon chain provides flexibility and allows for the formation of different polymer architectures [].


Chemical Reactions Analysis

Adipoyl chloride is involved in several important chemical reactions relevant to scientific research:

  • Synthesis: Adipoyl chloride is typically synthesized by reacting adipic acid with thionyl chloride (SOCl₂) according to the following balanced equation []:

HOOC(CH₂)₄COOH + SOCl₂ → (CH₂CH₂C(O)Cl)₂ + SO₂ + HCl

  • Polymerization: The key application of adipoyl chloride lies in its ability to react with diamines to form polyamides, commonly known as nylons. A prominent example is the reaction with hexamethylenediamine (H₂N(CH₂)₆NH₂) to produce nylon 6,6:

(CH₂CH₂C(O)Cl)₂ + 2H₂N(CH₂)₆NH₂ → [NH(CH₂)₆NHCO(CH₂)₄C(O)]n + 2HCl

Here, n represents the degree of polymerization, which can be controlled to obtain nylons with varying properties [].

  • Hydrolysis: Adipoyl chloride readily reacts with water (H₂O) to undergo hydrolysis, forming adipic acid and hydrochloric acid (HCl):

(CH₂CH₂C(O)Cl)₂ + 2H₂O → 2HOOC(CH₂)₄COOH + 2HCl


Physical And Chemical Properties Analysis

  • Melting Point: Not applicable, as adipoyl chloride is a liquid at room temperature [].
  • Boiling Point: 105-107 °C at 2 mmHg [].
  • Density: 1.25 g/cm³ at 25 °C [].
  • Solubility: Soluble in organic solvents like dichloromethane and chloroform [].
  • Stability: Hygroscopic (absorbs moisture from the air) and decomposes upon contact with water [].

Adipoyl chloride is a corrosive and toxic compound. It can cause severe skin burns and eye damage upon contact []. Inhalation can irritate the respiratory tract. Adipoyl chloride reacts violently with water, releasing hydrochloric acid fumes [].

Due to its hazardous nature, proper personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood must be worn when handling adipoyl chloride. []

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

111-50-2

Wikipedia

Adipoyl chloride

Use Classification

Fire Hazards -> Corrosives, Flammable - 2nd degree

General Manufacturing Information

Hexanedioyl dichloride: ACTIVE

Dates

Modify: 2023-08-15

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